Cas no 15360-01-7 (Benzene, 1,4-bis(1,1-dimethylethoxy)-)
15360-01-7 structure
Product Name:Benzene, 1,4-bis(1,1-dimethylethoxy)-
CAS No:15360-01-7
MF:C14H22O2
MW:222.323284626007
CID:95738
PubChem ID:574161
Update Time:2025-04-18
Benzene, 1,4-bis(1,1-dimethylethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,4-bis(1,1-dimethylethoxy)-
- 1,4-bis[(2-methylpropan-2-yl)oxy]benzene
- 1,4-Di-tert-butoxybenzene
- FMDDSXFJMWQYTJ-UHFFFAOYSA-N
- 1,4-Ditert-butoxybenzene #
- 15360-01-7
- SCHEMBL26746
- Benzene, p-di-tert-butoxy-
- DTXSID00341586
-
- Inchi: 1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3
- InChI Key: FMDDSXFJMWQYTJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OC(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 222.161979940g/mol
- Monoisotopic Mass: 222.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 18.5Ų
Benzene, 1,4-bis(1,1-dimethylethoxy)- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
15360-01-7 (Benzene, 1,4-bis(1,1-dimethylethoxy)-) Related Products
- 7495-78-5(1,4-Diisopropoxybenzene)
- 2460-87-9(4-(Tert-Butoxy)phenol)
- 6669-13-2(Tert-Butoxybenzene)
- 2741-16-4(Isopropoxybenzene)
- 7495-77-4(4-Isopropoxyphenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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